molecular formula C14H16N2O5S B2412318 3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate CAS No. 869070-38-2

3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate

Cat. No.: B2412318
CAS No.: 869070-38-2
M. Wt: 324.35
InChI Key: BPRSWVDOHOPOBU-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonate group attached to a pyrimidine ring, further substituted with dimethylphenyl and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylamine with 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrimidine ring may also participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • (4-Chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
  • (3,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfinate

Comparison: Compared to its analogs, 3,5-Dimethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate exhibits unique reactivity due to the presence of the sulfonate group, which can undergo various chemical transformations. Its structural features also allow for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-9-5-10(2)7-11(6-9)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSWVDOHOPOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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